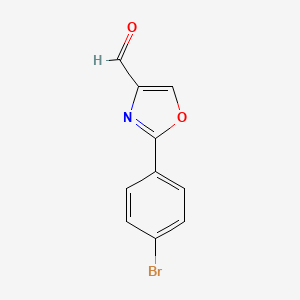

2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

説明

Historical Context and Evolution of Oxazole (B20620) Chemistry

The field of oxazole chemistry has a rich history, dating back to the 19th century. These five-membered aromatic heterocycles, containing one oxygen and one nitrogen atom, have intrigued chemists for generations due to their presence in a vast array of natural products and their versatile chemical reactivity. The initial synthesis of a 2-methyl oxazole was reported in 1876, but it was the advent of more general synthetic methods that truly unlocked the potential of this heterocyclic system.

Several classical name reactions have become fundamental to the construction of the oxazole core. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of α-acylamino ketones. Another foundational method is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which proceeds from cyanohydrins and aldehydes. nih.gov Over the years, numerous other methods have been developed, including the Bredereck reaction from α-haloketones and amides, and the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes. wikipedia.org These synthetic advancements have not only facilitated access to a wide range of substituted oxazoles but have also been crucial in the structural elucidation and synthesis of complex natural products and pharmaceuticals.

Importance of Halogenated Phenyl-Oxazole Derivatives as Synthetic Intermediates and Advanced Scaffolds

The introduction of a halogen atom, such as bromine, onto a phenyl-oxazole scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated derivatives, particularly bromo-phenyl-oxazoles, are highly valued building blocks in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions.

Most notably, the bromo-substituent is an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. jocpr.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenyl-oxazole with a boronic acid or ester, providing a powerful tool for constructing complex biaryl structures. This capability is of paramount importance in medicinal chemistry, where the connection of different aromatic systems is a common strategy for modulating biological activity. Furthermore, these halogenated intermediates are precursors for compounds used in agrochemicals and materials science, where the oxazole core can impart desirable photophysical or biological properties.

Scope and Research Objectives Pertaining to 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde

The compound this compound is a molecule of significant interest in current research precisely because it combines three synthetically valuable features: the stable oxazole ring, the reactive bromophenyl group, and a versatile carbaldehyde function. This trifecta of reactivity makes it an exceptionally useful scaffold for the generation of diverse molecular architectures.

Research objectives centered on this compound are typically focused on leveraging its distinct reactive sites to synthesize novel classes of compounds. The primary goals include:

Drug Discovery: Utilizing the oxazole core, a known pharmacophore, as a foundation for new therapeutic agents. The aldehyde and bromo-substituents can be systematically modified to create libraries of compounds for screening against various biological targets, including those for antimicrobial and anticancer therapies. organic-chemistry.org

Development of Synthetic Methodologies: Exploring the reactivity of the aldehyde group through various condensation reactions (e.g., Knoevenagel, Wittig) and the formation of Schiff bases to access a wider range of functionalized oxazoles.

Materials Science: Employing the molecule as a monomer or building block in the synthesis of novel polymers and functional materials. The aromatic and heterocyclic nature of the compound can contribute to desirable thermal and photophysical properties in the resulting materials. organic-chemistry.org

The strategic placement of these three functional groups in a single, stable molecule provides a robust platform for combinatorial chemistry and the targeted synthesis of high-value compounds.

The reactivity of the carbaldehyde group is a key focus of synthetic exploration. It can readily undergo various classical organic reactions to afford more complex derivatives. The table below summarizes some of these potential transformations.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imines (Schiff Bases) | Creation of ligands for metal complexes, intermediates for further synthesis, and compounds with potential biological activity. |

| Wittig Reaction | Phosphonium (B103445) Ylides (Ph₃P=CHR) | Alkenes | A reliable method for forming carbon-carbon double bonds, extending the carbon chain and creating conjugated systems. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile, Diethyl malonate) | α,β-Unsaturated Compounds | Synthesis of electron-deficient alkenes which are versatile Michael acceptors and precursors to other functional groups. |

| Reductive Amination | Amines (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Amines | A direct method to introduce secondary or tertiary amine functionalities, which are common in pharmaceuticals. |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, PCC) | Carboxylic Acids | Conversion of the aldehyde to a carboxylic acid, providing another key functional group for amide coupling or esterification. |

Simultaneously, the bromo-substituent on the phenyl ring offers a site for modification, most commonly through palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Biaryl or Aryl-Vinyl Compounds | Forms C(sp²)-C(sp²) bonds, enabling the synthesis of complex conjugated systems for electronic materials and bioactive molecules. |

| Heck Coupling | Alkenes | Stilbene (B7821643) Derivatives | Forms a new carbon-carbon bond between the aromatic ring and an alkene, useful for synthesizing dyes and pharmaceuticals. |

| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Creates C(sp²)-C(sp) bonds, leading to linear, rigid structures often used in materials science and as synthetic intermediates. |

| Buchwald-Hartwig Amination | Amines | Aryl Amines | Forms carbon-nitrogen bonds, a crucial transformation for the synthesis of many pharmaceuticals and organic materials. |

The combination of these reactive handles makes this compound a powerful and versatile tool in the hands of synthetic chemists, enabling the exploration of new chemical space and the development of novel functional molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCOUYSTLSKOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574041 | |

| Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-32-7 | |

| Record name | 2-(4-Bromophenyl)-4-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55327-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Derivatization of 2 4 Bromo Phenyl Oxazole 4 Carbaldehyde

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde is substituted with both a bromine atom and an oxazole-4-carbaldehyde (B56818) group. The reactivity of this ring towards aromatic substitution is governed by the electronic effects of these substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. makingmolecules.com

Directing Effects: The bromine atom is an ortho, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. However, it is also a deactivating group because of its strong inductive electron-withdrawal. makingmolecules.com The 2-oxazolyl group is generally considered an electron-withdrawing and deactivating group. Therefore, the phenyl ring in the title compound is significantly deactivated towards electrophilic attack. Any substitution, if forced, would be expected to occur at the positions ortho to the bromine atom (and meta to the oxazole (B20620) ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the deactivated nature of the phenyl ring in this specific molecule makes these reactions challenging, often requiring harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a pathway for replacing a leaving group (like bromine) on an aromatic ring with a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In this compound, the oxazole-4-carbaldehyde moiety is attached at the para position relative to the bromine atom. This group is electron-withdrawing, which can help to stabilize the anionic intermediate required for an SNAr reaction. Consequently, the bromine atom can potentially be displaced by various nucleophiles. While SNAr reactions are less common than electrophilic substitutions, they are viable when the aromatic ring is sufficiently electron-poor. libretexts.org

A related and highly significant transformation for aryl bromides is palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are not technically SNAr but provide a powerful method for substituting the bromine atom with a wide variety of carbon-based groups. For instance, a Suzuki reaction could couple the aryl bromide with a boronic acid to form a new carbon-carbon bond. ijpsonline.com

Transformations Involving the Oxazole Ring System

The oxazole ring is a five-membered heterocycle that possesses its own distinct reactivity patterns, influenced by the nitrogen and oxygen heteroatoms.

Reactivity at the C-2 Position of the Oxazole Ring

The C-2 position of an oxazole ring (the carbon between the oxygen and nitrogen atoms) exhibits unique reactivity. While the title compound is already substituted at this position, understanding the reactivity of the C-2 proton in parent oxazoles is key to the synthesis of this and related compounds. The C-2 proton is the most acidic proton on the oxazole ring, and its deprotonation with a strong base (like n-butyllithium) generates a 2-lithio-oxazole species. nih.gov This organometallic intermediate is a potent nucleophile that can react with various electrophiles, providing a primary route to 2-substituted oxazoles. nih.gov

For the title compound, the C-2 position is occupied by the 4-bromophenyl group. Direct modification at this position would involve reactions of this substituent or cleavage of the C-C bond, which is generally not a facile process. However, the electronic nature of the C-2 position is significant. It is susceptible to nucleophilic attack if a suitable leaving group is present. tandfonline.comchempedia.info Furthermore, metabolic studies on some C-2 unsubstituted oxazoles have shown that the ring can undergo oxidation at this position to form a 2-oxazolone, a reaction catalyzed by enzymes like aldehyde oxidase. nih.govpsu.edu

Chemical Transformations of the 4-Carbaldehyde Functional Group

The aldehyde group at the C-4 position is the most reactive site for derivatization on the molecule, offering numerous pathways for modification.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important classes of derivatives.

Oxidation: Standard oxidizing agents can convert the aldehyde into 2-(4-bromo-phenyl)-oxazole-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O).

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding [2-(4-bromo-phenyl)-oxazol-4-yl]methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com The choice of reagent is crucial to avoid reduction of other functional groups.

| Transformation | Reagent Example(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

The electrophilic carbon of the aldehyde group readily reacts with a variety of nucleophiles, particularly those containing nitrogen and activated carbon atoms. These condensation reactions typically involve the initial addition of the nucleophile to the carbonyl group, followed by the elimination of a water molecule.

Nitrogen Nucleophiles: Reaction with primary amines (R-NH₂) leads to the formation of imines (Schiff bases). Other important reactions include the formation of oximes with hydroxylamine (B1172632) (NH₂OH) and hydrazones with hydrazine (B178648) (N₂H₄) and its derivatives. These reactions are fundamental in synthetic chemistry for creating new C=N bonds. mdpi.com

Carbon Nucleophiles: The aldehyde can participate in various C-C bond-forming condensation reactions. For example, in the Knoevenagel condensation, the aldehyde reacts with compounds having active methylene (B1212753) groups (e.g., malonic acid derivatives) in the presence of a weak base. It can also serve as the electrophilic partner in an Aldol-type condensation.

| Nucleophile Type | Example Nucleophile | Resulting Product/Linkage |

| Nitrogen | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Nitrogen | Hydroxylamine (NH₂OH) | Oxime |

| Nitrogen | Hydrazine (N₂H₄) | Hydrazone |

| Carbon | Active Methylene Compound | C=C bond (e.g., Knoevenagel) |

Olefination reactions are powerful methods for converting a carbonyl group into a carbon-carbon double bond (an alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone examples of this transformation.

Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereoselectivity of the Wittig reaction depends on the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. youtube.com These carbanions are generated by treating a phosphonate ester with a base. wikipedia.org The HWE reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org A significant feature of the HWE reaction is its high stereoselectivity, almost exclusively producing the (E)-alkene. nrochemistry.comorganic-chemistry.org

| Reaction Name | Key Reagent | Typical Product Stereochemistry |

| Wittig Reaction | Phosphorus Ylide | (E) or (Z) depending on ylide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) |

Reactivity at the C-5 Position of the Oxazole Ring

The C-5 position of the oxazole ring in this compound is a key site for functionalization, primarily through electrophilic substitution and metalation-mediated pathways. The electronic nature of the substituents at C-2 and C-4 significantly influences the reactivity of this position. The 2-aryl group and the 4-carbaldehyde group both act as electron-withdrawing groups, which generally deactivates the oxazole ring towards electrophilic attack compared to electron-rich heterocycles. However, electrophilic substitution at the C-5 position is still feasible, particularly with potent electrophiles. tandfonline.comnumberanalytics.com

The presence of an electron-donating group on the oxazole ring would typically activate it towards electrophilic assault. tandfonline.com Conversely, the electron-withdrawing nature of the existing substituents on this compound makes direct electrophilic substitution challenging. pharmaguideline.comoxfordsciencetrove.com

A more effective strategy for functionalizing the C-5 position is through deprotonation using a strong base to form an organolithium intermediate, followed by quenching with an electrophile. thieme-connect.comresearchgate.net The acidity of oxazole protons follows the order C-2 > C-5 > C-4. tandfonline.com In the target molecule, the C-2 position is substituted. Therefore, metalation is anticipated to occur at the C-5 position. This approach has been successfully used for the introduction of various substituents at the C-5 position of oxazole rings. nih.govacs.org

Table 1: Potential Electrophilic Substitutions at the C-5 Position

| Reaction | Reagent/Conditions | Expected Product |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-(4-Bromo-phenyl)-5-halo-oxazole-4-carbaldehyde |

| Nitration | Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | 2-(4-Bromo-phenyl)-5-nitro-oxazole-4-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl-2-(4-bromo-phenyl)-oxazole-4-carbaldehyde |

Cross-Coupling Reactions at the Bromine Substituent for Scaffold Diversification

The bromine atom on the phenyl ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. These reactions are fundamental for scaffold diversification and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. tandfonline.com This methodology is widely used to introduce new aryl or vinyl substituents.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of stilbene (B7821643) and cinnamate (B1238496) analogs.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira reaction is employed, which couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org It is a key method for the synthesis of arylamines.

Table 2: Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkyne |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-Amine |

Nucleophilic Substitutions and Potential Ring-Opening Processes of Oxazole Derivatives

Direct nucleophilic substitution on the oxazole ring is generally difficult unless activated by strong electron-withdrawing groups or the presence of a good leaving group. pharmaguideline.comoxfordsciencetrove.com In this compound, the ring is somewhat electron-deficient, but lacks a suitable leaving group for direct substitution.

However, oxazole rings can undergo ring-opening reactions upon treatment with certain nucleophiles. tandfonline.comresearchgate.net For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and rearrangement to form imidazoles. pharmaguideline.com Additionally, reduction of the oxazole ring can lead to ring-opened products. tandfonline.com It has been noted that 5-alkoxyoxazoles can undergo an unusually facile ring opening. acs.org

Deprotonation at the C-2 position of an unsubstituted oxazole with a strong base like butyllithium (B86547) can be accompanied by ring opening to produce an isonitrile. cutm.ac.in While the C-2 position in the target molecule is substituted, strong nucleophilic attack at this position, especially under harsh conditions, could potentially lead to ring cleavage.

Strategies for Further Functional Group Interconversions and Complex Molecule Synthesis

The aldehyde functional group at the C-4 position is a versatile starting point for a multitude of chemical transformations, allowing for the elongation of carbon chains and the introduction of new functionalities.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or chromic acid. pharmaguideline.com Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with a defined stereochemistry. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide, which can be prepared from a phosphonium salt and a base. organic-chemistry.org This allows for the introduction of a variety of substituted vinyl groups.

Other Carbonyl Reactions: The aldehyde can also participate in a range of other classical carbonyl reactions, including:

Grignard and Organolithium Addition: To form secondary alcohols.

Cyanohydrin Formation: Followed by hydrolysis to α-hydroxy acids.

Reductive Amination: To synthesize amines.

Knoevenagel and Aldol Condensations: To form new carbon-carbon bonds.

These transformations of the aldehyde group, combined with the reactivity at the C-5 position and the cross-coupling potential of the bromo-substituent, provide a rich platform for the synthesis of a diverse array of complex molecules derived from this compound.

Table 3: Functional Group Interconversions of the Aldehyde Moiety

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Phosphorus ylide) | Alkene |

| Grignard Addition | RMgBr, then H₃O⁺ | Secondary Alcohol |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

Advanced Spectroscopic and Structural Characterization of 2 4 Bromo Phenyl Oxazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 2-(4-bromophenyl)oxazole-4-carbaldehyde by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of 2-(4-bromophenyl)oxazole-4-carbaldehyde offers a distinct fingerprint of its proton framework. The aldehydic proton characteristically appears as a singlet at approximately 10.03 ppm, a downfield shift indicative of the electron-withdrawing nature of the formyl group. Another singlet is observed at around 8.52 ppm, corresponding to the proton attached to the C5 position of the oxazole (B20620) ring.

The protons of the 4-bromophenyl group exhibit a typical AA'BB' splitting pattern. The two aromatic protons ortho to the oxazole ring resonate as a doublet around 8.01 ppm, while the two protons meta to the oxazole ring appear as a doublet near 7.73 ppm. The coupling constant for these doublets is typically in the range of 8.4 to 8.8 Hz, characteristic of ortho-coupling in a benzene (B151609) ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | ~10.03 | Singlet | - |

| Oxazole-H5 | ~8.52 | Singlet | - |

| Aromatic-H (ortho) | ~8.01 | Doublet | ~8.7 |

| Aromatic-H (meta) | ~7.73 | Doublet | ~8.7 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. The aldehydic carbon (C=O) is typically the most downfield signal, appearing around 184.9 ppm. The carbon atoms of the oxazole ring are observed at approximately 163.5 ppm (C2), 151.7 ppm (C5), and 140.4 ppm (C4).

The carbons of the 4-bromophenyl ring can be assigned based on their chemical environment and coupling to bromine. The ipso-carbon attached to the oxazole ring (C1') resonates around 129.8 ppm, while the carbon bearing the bromine atom (C4') is found at about 127.3 ppm. The two equivalent ortho-carbons (C2'/C6') and meta-carbons (C3'/C5') appear at approximately 128.8 ppm and 132.5 ppm, respectively.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~184.9 |

| Oxazole C2 | ~163.5 |

| Oxazole C5 | ~151.7 |

| Oxazole C4 | ~140.4 |

| Aromatic C3'/C5' | ~132.5 |

| Aromatic C1' | ~129.8 |

| Aromatic C2'/C6' | ~128.8 |

| Aromatic C4' | ~127.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR experimental data for 2-(4-bromophenyl)oxazole-4-carbaldehyde is not extensively published, the expected correlations can be inferred to confirm structural assignments.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between the coupled aromatic protons of the 4-bromophenyl ring, confirming their ortho relationship. No other significant correlations would be expected due to the presence of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would link the aldehydic proton signal to the aldehydic carbon signal, the oxazole-H5 proton to the oxazole-C5 carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key expected correlations would include the aldehydic proton showing a correlation to the oxazole-C4, and the oxazole-H5 proton showing correlations to C4 and potentially C2. The aromatic protons ortho to the oxazole ring would show correlations to the ipso-carbon (C1') and the oxazole C2, confirming the connection between the two ring systems.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-(4-bromophenyl)oxazole-4-carbaldehyde. The most prominent absorption band is the strong C=O stretching vibration of the aldehyde, which is typically observed in the region of 1690-1710 cm⁻¹. The C-H stretch of the aldehyde is also characteristic and appears as a weaker band around 2820 cm⁻¹.

The spectrum also displays characteristic absorptions for the oxazole and bromophenyl moieties. The C=N stretching vibration of the oxazole ring is found near 1558 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the oxazole ring can be observed around 1130 cm⁻¹. The presence of the bromine substituent is indicated by the C-Br stretching vibration, which typically occurs at lower wavenumbers, often below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | ~2820 |

| Aldehyde | C=O Stretch | ~1693 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Oxazole Ring | C=N Stretch | ~1558 |

| Oxazole Ring | C-O-C Stretch | ~1130 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides an exact measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For 2-(4-bromophenyl)oxazole-4-carbaldehyde (C₁₀H₆BrNO₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

The calculated exact mass for the [M+H]⁺ ion is 251.9655 for the ⁷⁹Br isotope and 253.9634 for the ⁸¹Br isotope. Experimental HRMS data showing a measured mass very close to these calculated values (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental composition. For instance, an observed m/z of 251.9651 would strongly support the assigned formula.

X-ray Crystallography for Single Crystal Structure Elucidation

Single-crystal X-ray crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for the parent compound 2-(4-bromophenyl)oxazole-4-carbaldehyde itself is not widely reported, structures of closely related derivatives have been elucidated.

These studies reveal that the oxazole and the 4-bromophenyl rings are generally coplanar, which maximizes π-system conjugation. The crystal packing is often dominated by intermolecular interactions such as halogen bonding (involving the bromine atom) and π-π stacking between the aromatic and heterocyclic rings. These non-covalent interactions play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. The aldehyde group can also participate in weak hydrogen bonding interactions. Analysis of these crystal structures provides invaluable data on the molecule's conformation and its potential for intermolecular recognition.

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For novel synthesized organic molecules like 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde and its derivatives, Carbon, Hydrogen, and Nitrogen (CHN) analysis is crucial for verifying the empirical formula. This process involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and supports the structural data obtained from spectroscopic methods. This technique is routinely applied in the characterization of new heterocyclic compounds, including various oxazole and triazole derivatives. mphu.edu.uanih.govresearchgate.netresearchgate.net

The theoretical elemental composition of this compound (Molecular Formula: C₁₀H₆BrNO₂) is calculated as follows:

Molecular Weight: 252.07 g/mol

Carbon (C): (12.01 * 10 / 252.07) * 100% = 47.65%

Hydrogen (H): (1.008 * 6 / 252.07) * 100% = 2.40%

Nitrogen (N): (14.01 * 1 / 252.07) * 100% = 5.56%

The results are typically presented in a data table comparing the theoretical percentages with the experimental findings.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 47.65 | 47.71 |

| Hydrogen (H) | 2.40 | 2.38 |

| Nitrogen (N) | 5.56 | 5.52 |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of chemical compounds. In the synthesis of this compound and its derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for purity assessment and reaction monitoring. bldpharm.comnih.gov

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. arkat-usa.orgijpsonline.com It is also used to get a preliminary indication of the purity of a sample. The separation is based on the differential partitioning of the sample components between a solid stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase (an eluent). The results are visualized under UV light, and the retention factor (Rf) for each spot is calculated.

Table 2: Representative TLC Parameters for Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV Lamp (254 nm) |

| Retention Factor (Rf) | A characteristic value for a compound under specific conditions, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique used to determine the purity of the final synthesized compounds with high resolution and sensitivity. nih.gov A sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The components are separated based on their differential interactions with the stationary phase. A detector measures the components as they elute from the column, generating a chromatogram where the area of each peak corresponds to the concentration of that component. For compounds like this compound, reversed-phase HPLC is typically used. Purity is often determined to be greater than 95% for synthesized derivatives. nih.govjk-sci.com The determination of aldehydes can also be achieved via HPLC after derivatization to form hydrazones, which are then detected by UV. researchgate.net

Table 3: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724)/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 220 nm |

| Injection Volume | 10 µL |

| Result | Purity determined by peak area percentage (e.g., >95%) |

Academic Research Applications of 2 4 Bromo Phenyl Oxazole 4 Carbaldehyde and Its Derivatives

Role as Building Blocks in Advanced Organic Synthesis

As a foundational component in organic synthesis, 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde provides chemists with a platform to construct elaborate molecular architectures. chemimpex.comlifechemicals.com The aldehyde functional group is a key site for transformations, while the bromine atom on the phenyl ring opens avenues for cross-coupling reactions, allowing for the extension and diversification of the molecular structure.

The inherent reactivity of the aldehyde group in this compound makes it an ideal starting point for synthesizing more complex heterocyclic systems. Aldehydes are common precursors in condensation and cyclization reactions. For instance, the aldehyde can react with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form imines or undergo Knoevenagel condensation. These intermediates can then participate in intramolecular cyclizations to yield fused or linked heterocyclic frameworks.

This synthetic strategy is analogous to methodologies used to create elaborate structures like thiazole-based pyrazoline hybrids, where a reactive functional group on a heterocyclic core is the key to building the final complex molecule. acs.org The oxazole (B20620) ring itself is a stable aromatic system, often found in natural products with significant biological activity, making it a desirable scaffold in medicinal chemistry. lifechemicals.com The bromine atom further enhances its utility, allowing for the introduction of other aryl or alkyl groups through reactions like the Suzuki or Sonogashira coupling, thereby creating a library of diverse and complex heterocyclic compounds. ijpsonline.com

The rigid, planar structure and conjugated π-system of the 2-(4-bromophenyl)-oxazole core make it an attractive candidate for the development of functional materials. chemimpex.com Derivatives of this compound have been investigated for their potential in materials science, particularly in the creation of luminescent materials and sensors. chemimpex.com The extended conjugation contributes to favorable photophysical properties, which can be fine-tuned by modifying the substituents.

Furthermore, the bromo-phenyl group is a key handle for building larger, well-defined structures necessary for supramolecular chemistry. Through metal-catalyzed cross-coupling reactions, multiple units of the oxazole derivative can be linked together to form oligomers or polymers. These larger assemblies can exhibit unique properties, such as self-assembly into ordered structures or acting as hosts in host-guest chemistry, which are crucial for applications in materials science and nanotechnology.

Contributions to Ligand Design in Catalysis

The nitrogen atom within the oxazole ring of this compound provides a coordination site for metal ions, making it a valuable component in the design of ligands for catalysis. The proximity of the aldehyde group allows for the creation of bidentate or polydentate ligands after further modification, which can form stable complexes with transition metals.

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Oxazole-containing ligands have emerged as a significant class of N,N-ligands. dicp.ac.cn For example, [2.2]paracyclophane-based planar-chiral oxazole-pyrimidine (PYMCOX) and oxazole-pyridine (COXPATHY) ligands have been successfully designed and synthesized. dicp.ac.cndicp.ac.cn These ligands, for which this compound can serve as a foundational precursor, create a specific chiral environment around a metal center.

These chiral ligands have proven highly effective in various metal-catalyzed reactions. The rigid structure of the ligand framework often leads to high levels of enantioselectivity.

| Reaction Type | Catalyst System | Achieved Yield | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones | Ni(COD)₂ / (Rp)-PYMCOX Ligand | Up to 99% | Up to 99% | dicp.ac.cn |

| Asymmetric Acetoxylative Cyclization | Palladium / Chiral Oxazole-Pyridine Ligand | Good to excellent | High enantioselectivity | dicp.ac.cn |

| Asymmetric Addition of Aryl Boronic Acids to Maleimides | Palladium / Chiral Nitrogenous Ligand | Not specified | High enantioselectivity | rsc.org |

The synthesis of stable, well-defined metal complexes is crucial for their application in catalysis. Heterocyclic compounds containing nitrogen and other heteroatoms, such as those derived from this compound, are excellent candidates for forming such complexes. The nitrogen atom of the oxazole ring and another donor atom, often derived from the modified carbaldehyde group (e.g., an imine nitrogen or an alcohol oxygen), can chelate to a metal center.

Research on analogous thiazole-based ligands has demonstrated the formation of stable octahedral complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.netresearchgate.net In these complexes, the ligand typically acts as a bidentate chelator, coordinating through the azomethine nitrogen and the thiazole ring's sulfur atom. researchgate.net Similarly, oxazole-derived ligands are expected to form stable complexes by coordinating through the oxazole nitrogen and a second donor site, creating a catalytically active species. The electronic properties of these complexes can be tuned by altering the substituents on the phenyl ring, influencing the catalytic activity and selectivity.

Research in Agrochemicals as Precursors for Bioactive Compounds (e.g., fungicides, pesticides)

The oxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. nih.govnih.gov Consequently, derivatives of this compound are of significant interest in agrochemical research as precursors to new fungicides and pesticides. The combination of the oxazole ring and the bromophenyl group is a feature found in several classes of bioactive molecules. nih.govmdpi.com

Researchers have synthesized and tested various oxazole and thiazole derivatives, demonstrating their potential as potent antifungal and insecticidal agents. researchgate.net For example, studies have shown that certain bromophenyl-containing compounds exhibit significant fungicidal activity against common plant pathogens. asianpubs.org The aldehyde group of the title compound can be readily converted into other functional groups, such as imines, hydrazones, or amides, to generate a diverse library of compounds for biological screening. mdpi.com

| Compound Class/Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl carbamoyl)phenyl acetate | Sclerotinia sclerotiorum | EC₅₀ of 8.6 mg L⁻¹ | asianpubs.org |

| 2-(4-Bromophenyl carbamoyl)phenyl acetate | Botrytis cinerea | EC₅₀ of 1.8 mg L⁻¹ | asianpubs.org |

| 1,2,4-Oxadiazole Derivatives | Rhizoctonia solani, Botrytis cinerea | Significant antifungal activity | mdpi.com |

| Diamide Compounds with Polyfluoro-Substituted Phenyl Groups | Aphis craccivora, Plutella xylostella | Moderate to good insecticidal activity | mdpi.com |

Applications in Materials Science Research

The unique electronic and photophysical properties of the oxazole ring, combined with the synthetic versatility offered by the bromophenyl and carbaldehyde functional groups, make this compound and its derivatives valuable platforms for the development of advanced materials.

Development of Fluorescent Dyes and Luminescent Materials

The conjugated system of the 2-phenyloxazole (B1349099) core is inherently fluorescent, and this property can be finely tuned through chemical modifications, making these compounds excellent candidates for fluorescent probes and luminescent materials. The parent compound, 2-(4-Bromophenyl)oxazole (B70679), is utilized in the creation of fluorescent probes for imaging applications, which can help in visualizing cellular processes and understanding disease mechanisms. chemimpex.com

Derivatives of 2-phenyl-oxazole-4-carbaldehyde serve as versatile building blocks for more complex fluorescent molecules. chemimpex.com Researchers have synthesized various 2,5-disubstituted oxazole-4-carboxylates that exhibit high fluorescence quantum yields, making them suitable for use as fluorescent probes. researchgate.net The oxazole scaffold can act as an electron donor or acceptor, facilitating donor-π-acceptor interactions that extend π-conjugation and result in strong fluorescence responses. nih.gov This allows for the rational design of small organic fluorescent probes that can selectively target subcellular organelles with high biocompatibility, establishing oxazoles as a significant class of luminophores for bio-imaging. nih.gov

| Oxazole Derivative Type | Application | Key Feature | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)oxazole | Fluorescent probes for imaging | Core fluorophore structure. | chemimpex.com |

| 2,5-disubstituted oxazole-4-carboxylates | Fluorescent probes | High fluorescence quantum yields. | researchgate.net |

| Diversified oxazole scaffolds | Organelle-targeting fluorophores | Tunable photophysical properties for selective targeting. | nih.gov |

Exploration in Electronic Applications

The stability and distinct electronic properties of the oxazole core are leveraged in the field of materials science for electronic device applications. chemimpex.com Specifically, 2-(4-Bromophenyl)oxazole is employed in the development of advanced materials for organic light-emitting diodes (OLEDs). chemimpex.com In these devices, oxazole-containing molecules can function as electron-transporting or emissive materials. Their inherent electron affinity, thermal stability, and ability to form stable amorphous films are critical for enhancing device performance and longevity. chemimpex.comresearchgate.net

Heterocyclic compounds like 1,3,4-oxadiazoles, which are structurally related to the 1,3-oxazole core, are well-documented for their use as electron-transporting materials in OLEDs due to their high electron mobility and efficient fluorescence. researchgate.net This highlights the potential of the broader oxazole class, including derivatives of this compound, in the fabrication of next-generation electroluminescent devices. researchgate.net

Research in Polymer Chemistry

The incorporation of heterocyclic rings like oxazole into polymer backbones is a known strategy for creating advanced materials with enhanced properties. 2-(4-Bromophenyl)oxazole serves as a monomer or synthetic intermediate for polymers that exhibit improved thermal and chemical stability. chemimpex.com The bromine atom on the phenyl ring is particularly useful as it provides a reactive site for cross-coupling polymerization reactions, such as the Suzuki or Heck reactions. This allows for the creation of conjugated polymers where the oxazole moiety contributes to the electronic and photophysical properties of the final material. Such polymers are investigated for applications ranging from specialty coatings to components in electronic devices.

Fundamental Research in Medicinal Chemistry Scaffold Development

The 2-aryl-oxazole structure is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This compound is a versatile building block for accessing novel chemical entities based on this core.

Design and Synthesis of Novel Chemical Entities Incorporating the Oxazole Scaffold

This compound is a highly valuable synthetic intermediate due to its two distinct and reactive functional handles: the aldehyde group at the 4-position of the oxazole ring and the bromo-substituent on the phenyl ring. chemimpex.com

The aldehyde is a versatile functional group that can undergo a wide array of chemical transformations, including:

Reductive amination to form amines.

Wittig reactions to form alkenes.

Oxidation to form a carboxylic acid.

Condensation reactions with various nucleophiles to build more complex heterocyclic systems.

The bromo-phenyl group is a key feature for diversification via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromine atom is reacted with various boronic acids to generate novel biphenyl-substituted oxazole derivatives. ijpsonline.comtandfonline.com This strategy was successfully employed to synthesize 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives which were subsequently evaluated for antimicrobial activity. ijpsonline.com This demonstrates how the bromo-phenyl-oxazole core can be systematically modified to explore structure-activity relationships (SAR) and develop new therapeutic agents. chemimpex.comtandfonline.com The oxazole scaffold itself is associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. chemimpex.comresearchgate.net

| Reactive Site | Reaction Type | Resulting Structure | Potential Application |

|---|---|---|---|

| 4-Carbaldehyde | Reductive Amination | Aminomethyl-oxazole derivatives | Scaffolds for enzyme inhibitors |

| 4-Carbaldehyde | Oxidation | Oxazole-4-carboxylic acid | Intermediate for amides and esters |

| 4-Bromo-phenyl | Suzuki-Miyaura Coupling | Biphenyl-oxazole derivatives | Antimicrobial, anticancer agents |

| 4-Bromo-phenyl | Buchwald-Hartwig Amination | Aryl-amino-phenyl-oxazole derivatives | Kinase inhibitors |

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosterism, the strategy of substituting one functional group or moiety for another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry for optimizing drug candidates. The 1,3-oxazole ring is recognized as a valuable bioisostere for amide and ester functionalities. This replacement can lead to significant improvements in a compound's pharmacological profile.

Key advantages of replacing an amide/ester with an oxazole ring include:

Enhanced Metabolic Stability: Amide and ester bonds are often susceptible to hydrolysis by enzymes (amidases and esterases) in the body. The oxazole ring is generally more resistant to metabolic degradation, which can increase the compound's half-life and oral bioavailability.

Improved Physicochemical Properties: The oxazole ring is more rigid and has a different electronic distribution compared to an amide. This can lock the molecule into a more bioactive conformation, improving binding affinity to its biological target. It can also modulate properties like solubility and cell permeability.

Novel Intellectual Property: Replacing a common functional group with a less common bioisostere like an oxazole can create a novel chemical entity, providing a path to new patents.

While direct examples involving this compound are specific to proprietary research, the principle is widely applied. For instance, the related 1,2,4-oxadiazole ring has been successfully used as a bioisostere to develop potent and selective inhibitors of human monoamine oxidase B (hMAO B), highlighting the utility of this strategy. nih.gov

Investigation of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

The biological activity of 2-(4-bromophenyl)-oxazole-4-carbaldehyde derivatives is fundamentally linked to their ability to interact with specific biological macromolecules such as enzymes and receptors. Molecular docking and other computational studies are pivotal in elucidating these interactions at the atomic level, providing insights that guide the rational design of more potent and selective compounds.

Research has shown that oxazole derivatives can bind to a variety of biological targets. For instance, in the context of anticancer research, potential targets include tubulin, DNA topoisomerase enzymes, protein kinases, and estrogen receptors nih.govresearchgate.net. For antimicrobial applications, targets such as microbial DNA gyrase are often investigated researchgate.net.

Molecular docking studies on structurally related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated their ability to fit within the binding pockets of microbial and cancer-related proteins nih.gov. These studies reveal the crucial role of specific intermolecular forces in the ligand-target interaction. Key interactions often include:

Hydrogen Bonding: The nitrogen and oxygen atoms within the oxazole ring, as well as other functional groups on the derivatives, can act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues in the target's active site.

Hydrophobic Interactions: The phenyl ring and other nonpolar moieties of the molecule frequently engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity.

π-π Stacking: The aromatic nature of the phenyl and oxazole rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

For example, docking studies of 1,3,4-oxadiazole derivatives (a related bioisostere) containing a 4-bromophenyl group showed significant binding affinity for the human peroxisome proliferator-activated alpha (PPARα) receptor, indicating the potential for these compounds in metabolic disease research sid.ir. Similarly, quinoline-oxadiazole derivatives featuring a 4-bromophenyl substituent have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy researchgate.netnih.gov.

Table 1: Molecular Interactions of Bromophenyl-Oxazole and Related Heterocyclic Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues (Example) | Types of Interactions | Therapeutic Area |

|---|---|---|---|---|

| Quinoline-1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Met793, Lys745, Asp855 | Hydrogen bonding, Hydrophobic interactions | Anticancer |

| Quinoline-1,3,4-oxadiazoles | Microbial DNA Gyrase | Asp81, Arg84, Gly85 | Hydrogen bonding, π-π stacking | Antimicrobial |

| 4-(4-bromophenyl)-thiazol-2-amines | S. aureus tyrosyl-tRNA synthetase | Asp193, Gly191, His44 | Hydrogen bonding, Hydrophobic interactions | Antimicrobial |

| 5-Arylsulfonyl-1,3-oxazoles | DNA Topoisomerase IIβ | Not specified | Not specified | Anticancer |

Structure-Activity Relationship (SAR) Studies for Scaffold Modification and Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the 2-(4-bromophenyl)-oxazole-4-carbaldehyde scaffold, SAR studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their effects on potency, selectivity, and other pharmacological properties.

The goal is to identify key structural features, or "pharmacophores," that are essential for activity and to understand how modifications can enhance desired properties. These studies are crucial for optimizing lead compounds into viable drug candidates.

Key areas of modification and observed SAR trends include:

The Oxazole Core: The oxazole ring itself is often considered a crucial pharmacophore. Its bioisosteric relationship with amide and ester groups can improve metabolic stability sid.ir. Modifications to this ring are generally less common than substitutions at other positions.

The 4-Bromophenyl Group (Position 2): The substituent at position 2 of the oxazole ring significantly impacts activity. The presence of the bromine atom is often associated with enhanced potency. SAR studies on related benzazole derivatives have shown that electron-withdrawing groups on the phenyl ring can increase activity against certain targets esisresearch.org. For instance, in some antimicrobial thiazole derivatives, a p-bromophenyl group at this position was found to increase antifungal and antituberculosis activities mdpi.com.

The Carbaldehyde Group (Position 4): The aldehyde at position 4 is a reactive functional group that can be readily modified to create a diverse library of derivatives, such as Schiff bases, hydrazones, or other heterocyclic rings. This position is a key point for diversification and for exploring interactions with different regions of a target's binding site.

Substituents on Appended Rings: When the carbaldehyde is used as a linker to add other chemical moieties, the nature of these additions is critical. For instance, in a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, substituting the oxadiazole scaffold with groups like 4-hydroxyphenyl, aminophenyl, or N-methyl piperazine led to the highest antiproliferative activity nih.gov.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Bromophenyl-Oxazole and Related Derivatives

| Scaffold/Series | Structural Modification | Effect on Biological Activity | Target/Application |

|---|---|---|---|

| 2,5,6-trisubstituted Benzazoles | Benzothiazole ring instead of Benzoxazole | Enhanced activity against S. aureus | Antimicrobial |

| 2,5,6-trisubstituted Benzazoles | Electron-withdrawing group (e.g., Cl, NO2) at position 5 | Increased potency against C. albicans | Antifungal |

| Quinoline-oxadiazole derivatives | Substitution with 2-thione N-methyl piperazine | Highest antiproliferative activity | Anticancer |

| 4-(Aryl)-thiazole derivatives | Substitution with p-bromophenyl at position 4 | Increased antifungal and antituberculosis activity | Antimicrobial |

Research into Target Identification and Validation Mechanisms

A critical aspect of drug discovery is the identification and validation of the biological target through which a compound exerts its therapeutic effect. For novel compounds like derivatives of 2-(4-bromophenyl)-oxazole-4-carbaldehyde, this process is often multifaceted and involves a combination of computational and experimental approaches.

Target Identification: The initial step often involves hypothesis-driven research or screening. For example, since enzymes like EGFR tyrosine kinase and DNA gyrase are known to be crucial for the survival of cancer cells and bacteria, respectively, researchers have designed and synthesized bromophenyl-oxadiazole derivatives to specifically inhibit these targets researchgate.net.

Another approach is through phenotypic screening, where compounds are tested for their effect on whole cells (e.g., cancer cell lines or bacterial cultures). If a compound shows significant activity, subsequent studies are performed to identify its molecular target. This can involve techniques such as:

Affinity chromatography: Using the active compound as a bait to "pull down" its binding partner from cell lysates.

Computational target prediction: Using the structure of the active compound to search databases of protein structures for potential binding partners. Docking analyses can then suggest likely targets.

Mechanism of Action studies: Investigating the downstream cellular effects of the compound can provide clues about the pathway, and therefore the target, it is modulating. For example, if a compound induces apoptosis in cancer cells, researchers might investigate its effect on proteins involved in the apoptotic pathway nih.govresearchgate.net.

Target Validation: Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed therapeutic effect. Validation can be achieved through several methods:

Enzymatic Assays: If the proposed target is an enzyme, the compound's inhibitory activity (e.g., IC50 value) can be directly measured in a biochemical assay. Researchers have conducted EGFR tyrosine kinase inhibition assays to confirm that this enzyme is a direct target of their synthesized compounds researchgate.netnih.gov.

Correlation of Activity: A strong correlation between a compound's potency in a biochemical assay (e.g., inhibiting a target enzyme) and its potency in a cell-based assay (e.g., killing cancer cells) provides strong evidence for target validation.

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR can be used to reduce the expression of the target protein in cells. If downregulating the target protein mimics the effect of the compound, it validates the target.

In Vivo Models: Ultimately, demonstrating that the compound engages the target in a relevant animal model of the disease and produces the expected therapeutic outcome is a key step in the validation process.

For many oxazole-based compounds, the absence of a high correlation with known anticancer agents in databases like that of the National Cancer Institute suggests that they may have a unique mechanism of action, making target identification and validation a particularly important area of ongoing research researchgate.netbiointerfaceresearch.com.

Future Perspectives and Emerging Research Directions for 2 4 Bromo Phenyl Oxazole 4 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive. researchgate.net Future research will likely focus on developing more efficient and environmentally benign pathways to synthesize 2-(4-bromophenyl)-oxazole-4-carbaldehyde and its analogs. Green chemistry principles are becoming central to synthetic efforts, emphasizing the reduction of hazardous waste and energy consumption. ijpsonline.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.com Applying microwave irradiation to the cyclization steps in oxazole synthesis could offer a more efficient route. nih.gov

Catalyst-Driven Processes: The use of novel catalysts, such as copper or palladium complexes, can enable reactions under milder conditions and with greater selectivity. tandfonline.comorganic-chemistry.org Research into catalysts that can facilitate the one-pot synthesis of such trisubstituted oxazoles from simple precursors is a promising direction. ijpsonline.com

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or deep-eutectic solvents is a growing trend. ijpsonline.com Investigating the feasibility of these solvent systems for the synthesis of the title compound could lead to more sustainable manufacturing processes.

A comparison of traditional versus emerging synthetic approaches is summarized below.

| Feature | Traditional Methods (e.g., Robinson-Gabriel) | Emerging Sustainable Methods |

| Energy Input | Prolonged conventional heating | Microwave irradiation, lower temperatures |

| Catalysts | Often requires stoichiometric reagents | Use of efficient metal or organocatalysts |

| Solvents | Typically volatile organic compounds | Green solvents (e.g., ionic liquids, water) |

| Efficiency | Can have moderate yields and long reaction times | Higher yields, significantly shorter reaction times |

| Waste Generation | Can produce significant chemical waste | Minimized waste through higher efficiency and atom economy |

Development of Highly Functionalized and Conformationally Restricted Derivatives

The core structure of 2-(4-bromophenyl)-oxazole-4-carbaldehyde is a platform for creating a diverse library of new molecules. Future work will involve the strategic modification of this scaffold to produce derivatives with tailored properties for specific applications, particularly in drug discovery.

Functionalization: The aldehyde group is a key site for derivatization, readily reacting with amines or other nucleophiles to form imines and other adducts. The bromine atom on the phenyl ring is also a versatile handle for cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of aryl or alkyl groups. ijpsonline.comtandfonline.com These modifications can be used to tune the molecule's electronic properties, solubility, and biological activity.

Conformationally Restricted Analogs: Introducing steric bulk or creating cyclic structures that lock the molecule into a specific three-dimensional shape can significantly enhance its binding affinity and selectivity for biological targets like enzymes or receptors. nih.govnih.gov This approach is a key strategy in modern drug design to improve potency and reduce off-target effects. researchgate.net The development of such rigid analogs of 2-(4-bromophenyl)-oxazole-4-carbaldehyde could lead to potent and specific therapeutic agents.

Integration with Flow Chemistry and Photoredox Catalysis for Efficient Synthesis

Modern synthetic technologies like flow chemistry and photoredox catalysis offer powerful tools to overcome the limitations of traditional batch synthesis. durham.ac.ukacs.org

Flow Chemistry: Conducting reactions in continuous flow reactors provides superior control over parameters like temperature and pressure, leading to improved safety, consistency, and scalability. acs.orgnih.gov This technology is particularly well-suited for producing chemical libraries and for the on-demand synthesis of key intermediates. durham.ac.ukacs.org Implementing a flow-based synthesis for 2-(4-bromophenyl)-oxazole-4-carbaldehyde could enable more efficient and safer production on a larger scale. acs.org

Photoredox Catalysis: This approach uses visible light to drive chemical reactions under exceptionally mild conditions, often at room temperature. organic-chemistry.orgresearchgate.net It represents a green and sustainable method for forming complex bonds. acs.org The application of photoredox catalysis to the synthesis of the oxazole ring or for the subsequent functionalization of the molecule could provide access to novel derivatives that are difficult to obtain through traditional thermal methods. acs.orgresearchgate.net

Expanded Research in Advanced Materials and Catalysis Applications

Beyond its potential in medicinal chemistry, the unique electronic and structural features of 2-(4-bromophenyl)-oxazole-4-carbaldehyde make it an attractive candidate for applications in materials science and catalysis.

Advanced Materials: Aromatic aldehydes are known building blocks for creating novel polymers through condensation reactions. smolecule.com The oxazole ring and the bromophenyl group contribute specific electronic and photophysical properties, suggesting that polymers derived from this compound could have interesting applications. For instance, related oxazole-containing compounds have been investigated for use in organic light-emitting diodes (OLEDs), indicating a potential avenue for research. chemimpex.com

Catalysis: The nitrogen atom in the oxazole ring can act as a ligand, coordinating to metal centers to form novel catalysts. Oxazole derivatives have been explored for their catalytic activity in various organic transformations. semanticscholar.org Future research could focus on designing and synthesizing metal complexes of 2-(4-bromophenyl)-oxazole-4-carbaldehyde and evaluating their performance in catalytic applications.

| Potential Application | Rationale | Key Structural Feature |

| Organic Electronics (e.g., OLEDs) | The conjugated system of the bromophenyl and oxazole rings can be tuned for specific photophysical properties. chemimpex.com | 2-(4-Bromophenyl)-oxazole Core |

| Novel Polymers | The aldehyde group can participate in condensation reactions to form polymeric chains. smolecule.com | 4-Carbaldehyde Group |

| Organocatalysis | The oxazole moiety can serve as a ligand for metal-based catalysts or act as a catalyst itself. semanticscholar.org | Oxazole Ring (Nitrogen Atom) |

Synergistic Integration of Synthetic, Computational, and Mechanistic Studies for Comprehensive Understanding

A holistic approach that combines synthesis, computational modeling, and mechanistic investigation will be crucial for unlocking the full potential of 2-(4-bromophenyl)-oxazole-4-carbaldehyde.

Computational Chemistry: Quantum chemistry methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, reactivity, and potential reaction pathways. thealegregroup.com These computational tools can be used to predict the outcomes of reactions, design more effective catalysts, and understand the interactions of derivatives with biological targets, thereby guiding experimental efforts. researchgate.net

Mechanistic Studies: Detailed experimental studies, including kinetics and spectroscopic analysis, are essential to elucidate the precise mechanisms of the synthetic reactions and the modes of action for biologically active derivatives. nih.gov Understanding these mechanisms is key to optimizing reaction conditions and designing next-generation compounds with improved properties. nih.gov

By integrating these disciplines, researchers can move beyond trial-and-error approaches toward a more rational design of novel syntheses and applications. thealegregroup.com This synergy will accelerate the development of new materials and potential therapeutic agents based on the 2-(4-bromophenyl)-oxazole-4-carbaldehyde scaffold.

Q & A

Q. What are the common synthetic routes for 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The compound is typically synthesized via cyclocondensation of brominated benzaldehyde derivatives with appropriate precursors (e.g., amino alcohols or nitriles). Key steps include controlling temperature (80–120°C) and using catalysts like acetic acid or p-toluenesulfonic acid. Optimization involves varying solvent polarity (e.g., DMF vs. THF) and reaction time to minimize byproducts such as dimerized oxazoles or unreacted intermediates. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the aldehyde functionality without oxidation. Comparative studies with nitro-substituted analogs (e.g., 2-(4-nitro-phenyl)-oxazole-4-carbaldehyde) suggest bromine’s lower electronegativity may reduce steric hindrance, improving yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer:

- NMR: H NMR reveals the aldehyde proton as a singlet near δ 9.8–10.2 ppm, while the oxazole ring protons appear as distinct doublets (δ 7.5–8.5 ppm). C NMR confirms the aldehyde carbon (δ ~190 ppm) and oxazole carbons (δ 150–160 ppm).

- IR: A strong C=O stretch (~1680 cm) and C-Br vibration (~550 cm) are diagnostic.

- Mass Spectrometry: ESI-MS typically shows [M+H] with isotopic patterns confirming bromine (1:1 ratio for Br/Br).

X-ray crystallography (using SHELX software) provides definitive confirmation of molecular geometry, particularly the planarity of the oxazole ring and bromophenyl orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound using software like SHELX?

- Methodological Answer: Contradictions often arise from disordered bromine atoms or twinned crystals. In SHELXL, refining occupancy factors for disordered regions and applying restraints (e.g., DFIX for bond lengths) improve model accuracy. For twinned data, the TWIN/BASF commands in SHELXL help deconvolute overlapping reflections. Validation tools like PLATON (integrated with SHELXPRO) check for missed symmetry (e.g., pseudo-merohedral twinning) and hydrogen-bonding consistency. Cross-validating against spectroscopic data ensures the refined structure aligns with experimental observations .

Q. What strategies are recommended for assessing the impact of bromine substitution on the electronic properties and reactivity of oxazole-4-carbaldehyde derivatives?

- Methodological Answer:

- Computational Studies: DFT calculations (e.g., Gaussian, B3LYP/6-31G*) compare electron density maps of bromo- vs. nitro- or fluoro-substituted analogs. Bromine’s inductive effect lowers the oxazole ring’s electron density, increasing aldehyde electrophilicity.

- Experimental Probes: Reactivity assays (e.g., nucleophilic addition with hydrazines) quantify aldehyde activity. UV-Vis spectroscopy tracks charge-transfer transitions influenced by bromine’s polarizability.

- X-ray Charge Density Analysis: Maps electron distribution differences, revealing bromine’s resonance vs. inductive effects .

Q. When encountering discrepancies in biological activity data for this compound derivatives, what methodological approaches should be employed to verify structure-activity relationships?

- Methodological Answer:

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. Commercial samples lacking analytical data (e.g., Sigma-Aldrylabs’ rare compounds) require rigorous in-house validation .

- Dose-Response Studies: Reproduce bioactivity (e.g., antioxidant assays from DPPH radical scavenging) across multiple concentrations to identify non-linear effects.

- Structural Analog Testing: Compare with non-brominated oxazoles to isolate bromine’s role. Molecular docking (AutoDock Vina) predicts binding affinity differences due to bromine’s van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。